
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound features a pyrrole ring substituted with ethyl, methyl, and propyl groups, as well as an ethanol group.
Preparation Methods
The synthesis of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other electrophiles replace hydrogen atoms on the pyrrole ring.
Major products formed from these reactions include halogenated pyrroles, reduced pyrroles, and various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Pyrrole compounds are used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- involves its interaction with specific molecular targets and pathways. Pyrrole derivatives often interact with enzymes and receptors, modulating their activity. For example, they may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer properties .
Comparison with Similar Compounds
1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- can be compared with other pyrrole derivatives such as:
1H-Pyrrole, 2-ethyl-4-methyl-: Similar in structure but lacks the ethanol and propyl groups.
1H-Pyrrole, 1-ethyl-: Contains an ethyl group but lacks other substituents.
1H-Pyrrole, 2,5-dione, 3-ethyl-4-methyl-: Contains additional carbonyl groups, making it more reactive.
The uniqueness of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
646516-36-1 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(4-ethyl-2-methyl-3-propylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C12H21NO/c1-4-6-12-10(3)13(7-8-14)9-11(12)5-2/h9,14H,4-8H2,1-3H3 |
InChI Key |
KXKLFHRTWHCYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C=C1CC)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


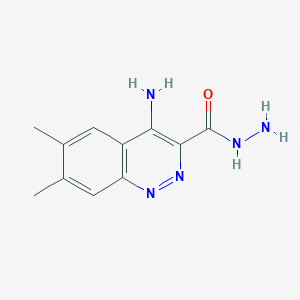
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
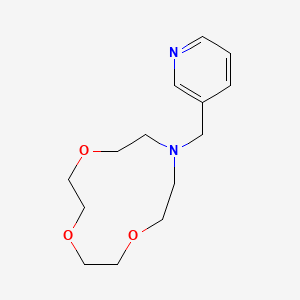
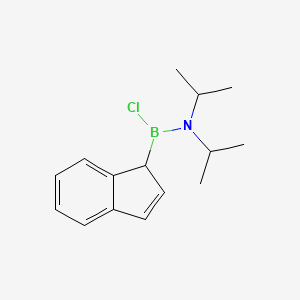
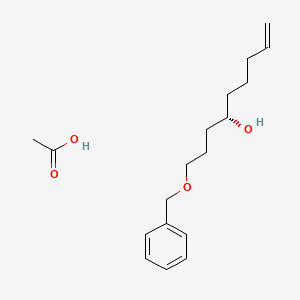
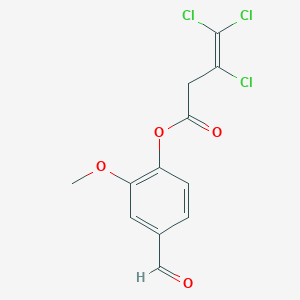
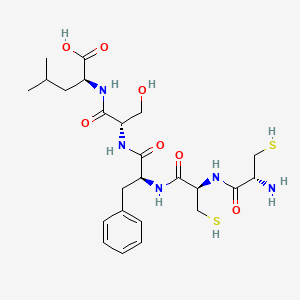
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)

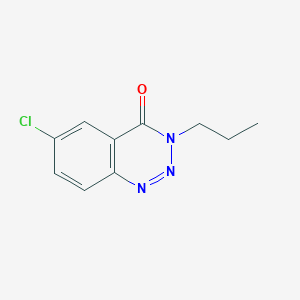
![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
